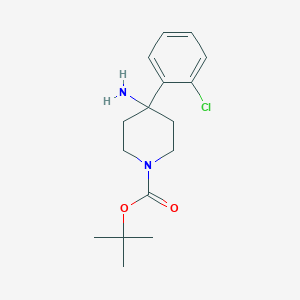

tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

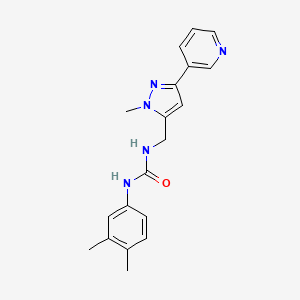

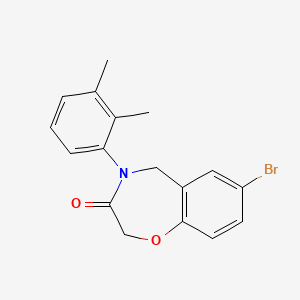

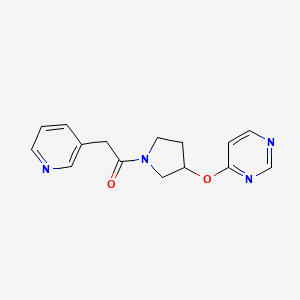

Tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate, also known as TAPP, is a chemical compound that has been widely used in scientific research for its unique properties. TAPP is a piperidine derivative that has shown potential as a therapeutic agent for various medical conditions.

科学的研究の応用

Synthesis and Structural Analysis

Synthesis Techniques : tert-Butyl piperidine derivatives are synthesized using various techniques, such as intramolecular lactonization, sulfonation, and substitution reactions. These compounds often serve as key intermediates in the synthesis of biologically active compounds like crizotinib and Vandetanib (Kong et al., 2016); (Wang et al., 2015).

Structural Characterization : These compounds are characterized using techniques like NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. The structural elucidation of these compounds provides insights into their molecular packing and interactions, which are crucial for their application in drug development and synthesis (Moriguchi et al., 2014); (Didierjean et al., 2004).

Intermediate in Medicinal Chemistry : tert-Butyl piperidine derivatives are significant intermediates in the synthesis of various pharmaceuticals. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is an intermediate in the production of Vandetanib, a medication used in cancer therapy (Wang et al., 2015).

Biological Research

- Role in Biological Systems : These compounds can play a role in biological systems, especially in the context of drug development and biological evaluations. Their synthesis and characterization are critical steps in the discovery and optimization of new pharmaceutical agents, such as deoxycytidine kinase inhibitors and acetyl-CoA carboxylase inhibitors (Zhang et al., 2009); (Huard et al., 2012).

Safety and Hazards

“tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

将来の方向性

As a derivative of N-Boc piperazine, “tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate” could potentially be used in the synthesis of a variety of novel organic compounds. These compounds could have a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Therefore, future research could focus on exploring these potential applications.

生化学分析

Biochemical Properties

tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate: plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain piperidine derivatives, which are known to be intermediates in the synthesis of various pharmaceuticals . The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the enzymes and proteins involved.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to bind to active sites on enzymes, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating potential impacts on cell viability and function over extended periods.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, toxic or adverse effects can occur, including potential impacts on organ function and overall health . These dosage-dependent effects highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the metabolism of certain amino acids and nucleotides, leading to changes in their concentrations within cells . These interactions can have significant implications for cellular metabolism and function.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are crucial for the compound’s activity and function within biological systems.

Subcellular Localization

The subcellular localization of This compound is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence its activity and function, as it may interact with different biomolecules depending on its subcellular location.

特性

IUPAC Name |

tert-butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-6-4-5-7-13(12)17/h4-7H,8-11,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAXKUJBYPCWQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2501649.png)

![(2E)-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2501650.png)

![N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2501658.png)

![2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2501660.png)